4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid
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Overview
Description
4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid is a chemical compound with the molecular formula C12H10ClNO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid typically involves multiple steps:
Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The 2-nitro-4,5-dimethoxyacetophenone undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: Hydrogenation of the condensation product leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.
Chlorination: Finally, chlorination of 4-hydroxy-6,7-dimethoxyquinoline yields 4-chloro-6,7-dimethoxyquinoline.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of accessible raw materials, mild reaction conditions, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different quinoline derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and organic synthesis .
Scientific Research Applications
4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase, enzymes crucial for DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 4-chloroquinoline-2-carboxylic acid
- 6,7-dimethoxyquinoline-2-carboxylic acid
- 4-chloro-7-methoxyquinoline-2-carboxylic acid
Uniqueness
4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid is unique due to the presence of both chlorine and methoxy groups on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
CAS No. |
902742-95-4 |
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Molecular Formula |
C12H10ClNO4 |
Molecular Weight |
267.66 g/mol |
IUPAC Name |
4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO4/c1-17-10-3-6-7(13)4-9(12(15)16)14-8(6)5-11(10)18-2/h3-5H,1-2H3,(H,15,16) |
InChI Key |
NKAFCGDZPKOKRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)O)Cl)OC |
Purity |
95 |
Origin of Product |
United States |
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